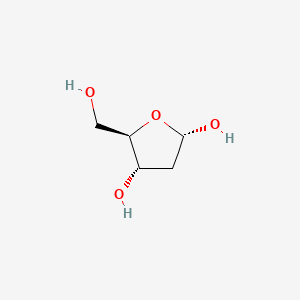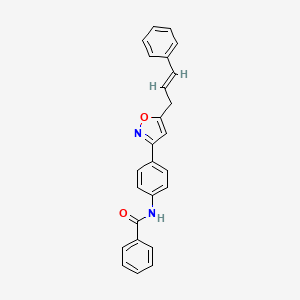![molecular formula C32H51O2P B15209803 Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its unique structural features, which include multiple tert-butyl and isopropyl groups attached to a biphenyl backbone. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
準備方法
The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced back to the phosphine form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .
類似化合物との比較
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can be compared with other similar compounds, such as:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic applications but with different steric and electronic properties.
Tetramethyl di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another variant with additional methyl groups, affecting its reactivity and selectivity.
tert-Butyl XPhos: A related compound with similar applications but distinct structural features.
These comparisons highlight the uniqueness of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in terms of its specific structural attributes and resulting chemical behavior.
特性
分子式 |
C32H51O2P |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3 |
InChIキー |
DBLVBFDKAFEIKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)

![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)



